![molecular formula C15H12ClFN2O3 B2409718 [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate CAS No. 878470-05-4](/img/structure/B2409718.png)
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H12ClFN2O3 and its molecular weight is 322.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate generally involves multi-step organic synthesis. A common route starts with the reaction of 2-fluoroaniline with propionyl chloride under appropriate conditions to form the intermediate [1-(2-Fluoroanilino)-1-oxopropane]. This intermediate is then esterified with 2-chloropyridine-3-carboxylic acid under dehydrating conditions to yield the final compound. Careful control of reaction conditions, such as temperature, pH, and solvents, is crucial to maximize yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound might involve more robust and scalable approaches, such as continuous flow synthesis, to ensure consistency and efficiency. Industrial synthesis would also focus on optimization of reagents, catalysts, and purification techniques to produce the compound at a larger scale while maintaining high quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the fluoroanilino group, leading to the formation of quinone-like structures.
Reduction: : Reduction can occur at the carboxylate ester function, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: : The major products of these reactions would include oxidized quinone derivatives, reduced alcohol forms, and substituted pyridine derivatives, respectively.
Scientific Research Applications: : [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate finds applications across diverse scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: : Potentially useful in drug discovery efforts, particularly for designing molecules targeting specific biological receptors or enzymes.
Industry: : Application in the development of materials with specific electronic or optical properties.
Mechanism of Action: : The compound exerts its effects through interactions with specific molecular targets. The presence of the fluoroanilino and chloropyridine moieties allows it to interact with proteins or nucleic acids, potentially inhibiting enzyme activity or modulating receptor function. The molecular pathways involved would depend on the specific context of its application, whether in a biochemical assay or a therapeutic scenario.
Comparison with Similar Compounds: : When compared with other similar compounds, this compound stands out due to its unique combination of functional groups which impart distinct reactivity and binding properties. For instance:
[1-(2-Bromoanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate: : Similar but with a bromo group, potentially showing different reactivity due to the heavier halogen.
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 3-chloropyridine-2-carboxylate: : Positional isomer with different substitution patterns, affecting binding and reactivity profiles.
Each of these compounds highlights how small changes in structure can lead to significant differences in chemical and biological behavior.
That was quite a deep dive! Anything else you’d like to explore?
Propriétés
IUPAC Name |
[1-(2-fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9(14(20)19-12-7-3-2-6-11(12)17)22-15(21)10-5-4-8-18-13(10)16/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMOEXRMFXCDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
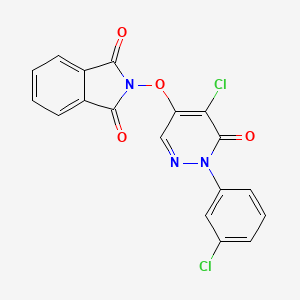
![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
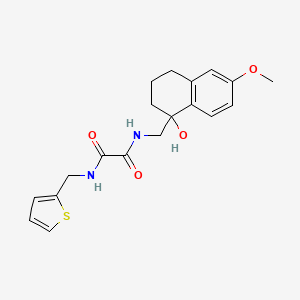
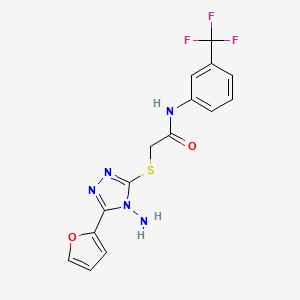
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)
![N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2409645.png)
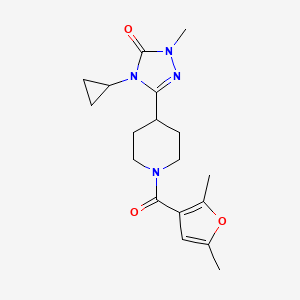
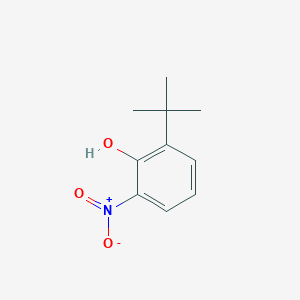

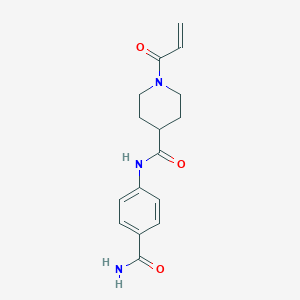
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)
